![molecular formula C9H13FO3 B1446377 Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823364-71-1](/img/structure/B1446377.png)

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

説明

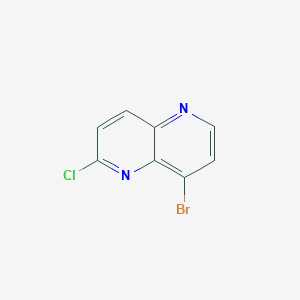

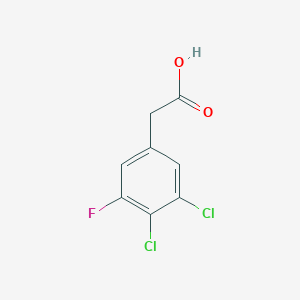

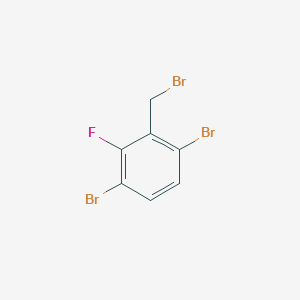

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is an organic compound with the molecular formula C9H13FO3 . It has a molecular weight of 188.2 . The compound contains a bicyclic ring system with a fluoro and hydroxy substituent at the 6-position and an ethyl ester at the 6-position.

Molecular Structure Analysis

The compound contains a total of 27 bonds, including 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical and Chemical Properties Analysis

This compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at a temperature of 2-8°C .科学的研究の応用

Enantioselective Synthesis

- Ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate has been synthesized enantioselectively using copper-catalyzed intramolecular cyclopropanation. This synthesis is notable for its high throughput enantiopurity upgrade by chiral HPLC (Wong et al., 2004).

Antibacterial Research

- A related compound, ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, was synthesized as part of research into antibacterial fluoroquinolones (Rádl, 1994).

Bicyclohexane Derivatives Synthesis

- Substituted 6-fluoro-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates were produced by reacting 6,8-dioxo-2,3,7-triazabicyclo[3.3.0]oct-3-en-4-carboxylates with N-fluoropyridinium tetrafluoroborate (Molchanov et al., 2002).

Cyclization and Synthesis of Tricyclic α-Methylene-γ-lactone

- Fluoride-promoted intramolecular cyclization of a related compound led to the synthesis of ethyl 2-(1-hydroxybicyclo[4.4.0]decan-2-yl)acrylate and a tricyclic α-methylene-γ-lactone (Kuroda & Ito, 1996).

Antimalarial Activity

- Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were evaluated for their in vitro activity against Plasmodium falciparum and their antimycobacterium properties (Ningsanont et al., 2003).

Stereoselective Synthesis of Amino Acids

- A stereoselective synthesis of 3-beta fluoro derivative of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a glutamate analogue with anticonvulsant and anxiolytic properties, was developed (Pedregal & Prowse, 2002).

Synthesis of Quinolonecarboxylic Acids

- Synthesis of 1-ethyl-6-fluoro-7-hydroxylamino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate in creating various cycloaddition products, illustrates the versatility of related fluoroquinolone compounds (Ziegler et al., 1988).

Prodrugs of Group II mGluR Antagonist

- Prodrugs of a closely related compound, 3-(3,4-Dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, were developed for improving oral bioavailability, demonstrating potential in antidepressant treatment (Yasuhara et al., 2006).

Catalytic Synthesis and Diastereoselectivity

- Catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester was achieved with high yield and diastereoselectivity, indicating its utility in organic synthesis (Zhang et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

特性

IUPAC Name |

ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9/h5-7,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHUACLSEJLJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C2C1CC(C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)

![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)